molecular formula C9H9ClO3 B290919 4-Chlorophenyl methoxyacetate

4-Chlorophenyl methoxyacetate

Cat. No. B290919
M. Wt: 200.62 g/mol
InChI Key: KTBCUWBTDASOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl methoxyacetate, also known as CPMA, is a chemical compound that belongs to the class of organic compounds known as aryl-alkyl ethers. It is commonly used as a reagent in organic synthesis, and has a wide range of potential applications in scientific research. In

Mechanism of Action

The mechanism of action of 4-Chlorophenyl methoxyacetate is not well understood, but it is believed to act as a mild analgesic and anti-inflammatory agent. It may also have activity against certain types of cancer cells.
Biochemical and Physiological Effects:
4-Chlorophenyl methoxyacetate has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It may also have activity against certain types of cancer cells, although more research is needed to fully understand its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

4-Chlorophenyl methoxyacetate has several advantages as a reagent in lab experiments, including its relatively low cost, ease of synthesis, and wide availability. However, it also has several limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on 4-Chlorophenyl methoxyacetate, including the development of new synthetic methods for its production, the study of its potential as an anti-cancer agent, and the investigation of its potential as a tool for the study of various biochemical and physiological processes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

4-Chlorophenyl methoxyacetate can be synthesized through a variety of methods, including the reaction of 4-chlorophenol with methyl chloroacetate in the presence of a base, or by the reaction of 4-chlorophenol with methyl bromoacetate in the presence of a base. The resulting product can be purified through a variety of methods, including recrystallization or column chromatography.

Scientific Research Applications

4-Chlorophenyl methoxyacetate has a wide range of potential applications in scientific research, including as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a tool for the study of various biochemical and physiological processes.

properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(4-chlorophenyl) 2-methoxyacetate

InChI

InChI=1S/C9H9ClO3/c1-12-6-9(11)13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3

InChI Key

KTBCUWBTDASOFS-UHFFFAOYSA-N

SMILES

COCC(=O)OC1=CC=C(C=C1)Cl

Canonical SMILES

COCC(=O)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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